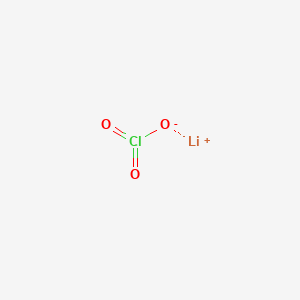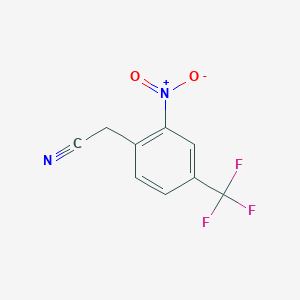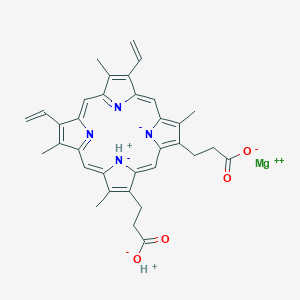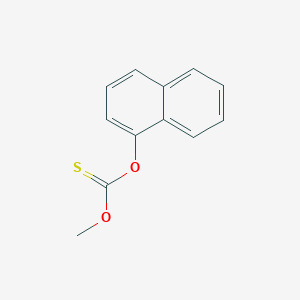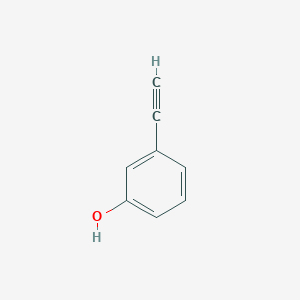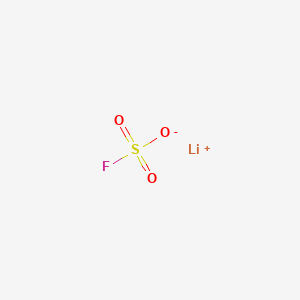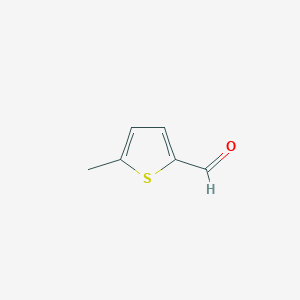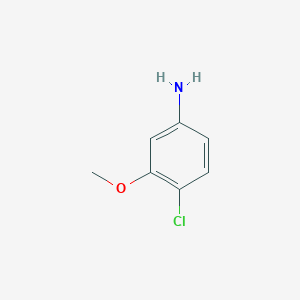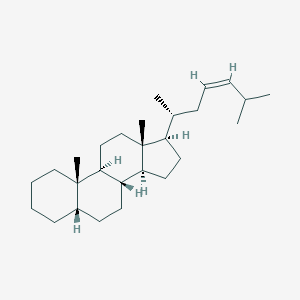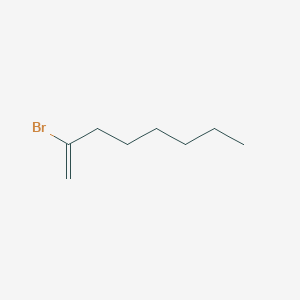
2-Bromo-1-octene
Vue d'ensemble
Description
2-Bromo-1-octene is a chemical compound with the molecular formula C8H15Br . It is also known by other names such as sec-Octyl Bromide, 1-Methylheptyl bromide, 2-Bromooctane, 2-Bromoooctane, and 2-Octyl bromide .
Synthesis Analysis
The synthesis of 2-Bromo-1-octene can involve the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light . The Grignard reagent derived from 2-Bromo-1-octene has been used in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-octene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 2-Bromo-1-octene with alkenes involves the formation of a bromonium ion intermediate . The bromine molecule is polarizable, and the approaching pi bond in the alkene induces a dipole in the bromine molecule .Physical And Chemical Properties Analysis
2-Bromo-1-octene has a molecular weight of 191.111 g/mol . Alkenes like 2-Bromo-1-octene are virtually insoluble in water, but dissolve in organic solvents . They are lighter than water and are insoluble in water due to their non-polar characteristics .Applications De Recherche Scientifique
3. Polymerization Initiators
Specific Scientific Field
Polymer chemistry.
2-Bromo-1-octene
can serve as an initiator for radical polymerization reactions. It helps initiate the formation of polymers from monomers.
Experimental Procedures
Researchers mix 2-Bromo-1-octene with monomers (e.g., styrene) and heat the mixture to initiate polymerization. The bromine radical abstracts a hydrogen atom from the monomer, starting the chain reaction.
Results and Outcomes
The polymerization yields various polymers with different properties (e.g., polystyrene). Control over molecular weight and branching is achievable by adjusting initiator concentration.
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
References:
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKXPBFMZLDRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495941 | |
| Record name | 2-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-octene | |
CAS RN |
13249-60-0 | |
| Record name | 2-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

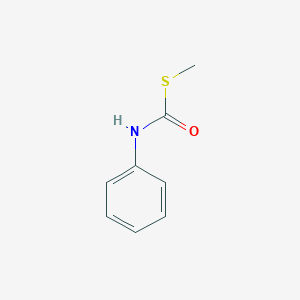
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

